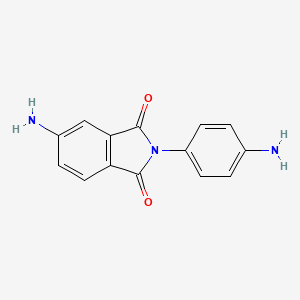

5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione: is an organic compound with the molecular formula C14H11N3O2 It is a derivative of isoindole and contains both amino and imide functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as phthalic anhydride and 4-nitroaniline.

Nitration: The first step involves the nitration of phthalic anhydride to form 4-nitrophthalic anhydride.

Reduction: The nitro group in 4-nitrophthalic anhydride is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Cyclization: The resulting 4-aminophthalic anhydride undergoes cyclization with 4-nitroaniline to form the desired isoindole derivative.

Purification: The final product is purified using recrystallization techniques to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Condensation: The imide group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Condensation: Aldehydes or ketones in the presence of an acid or base catalyst can facilitate condensation reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of halogenated or nitrated derivatives.

Condensation: Formation of Schiff bases.

Aplicaciones Científicas De Investigación

5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and dyes.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mecanismo De Acción

The mechanism of action of 5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, influencing their activity and function.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation. The exact mechanism depends on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Amino-2-(4-aminophenyl)benzimidazole

- 2-(4-Aminophenyl)-1H-benzimidazol-5-amine

- 5-Amino-2-(4-aminophenyl)benzothiazole

Uniqueness

5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole core structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Actividad Biológica

5-Amino-2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione, also known by its CAS number 13406-77-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C14H11N3O2

- Molecular Weight : 253.26 g/mol

- Structure : The compound features an isoindole moiety, which is characteristic of various biologically active compounds.

Anticancer Activity

Research indicates that derivatives of isoindoline-1,3-dione, including this compound, exhibit promising anticancer properties. A study demonstrated that modified compounds could inhibit cell growth and induce apoptosis in cancer cells in a concentration-dependent manner. For instance, compound 5d showed significant cytotoxic effects with IC50 values lower than 200 μM against various cancer cell lines .

Neuroprotective Effects

The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, making it a candidate for treating neurodegenerative diseases such as Alzheimer's. In silico studies revealed that certain derivatives exhibited strong inhibitory activity against AChE and butyrylcholinesterase (BuChE), with IC50 values ranging from 0.9 to 19.5 μM . The best-performing derivative had an IC50 of 87 nM against AChE, indicating a strong potential for further development as a therapeutic agent for cognitive disorders .

Antimicrobial Properties

Several studies have highlighted the antimicrobial activity of isoindoline derivatives. The compound demonstrated notable antibacterial effects against various strains, outperforming traditional antibiotics like ampicillin and streptomycin in certain assays . This suggests that it may serve as a lead compound for developing new antimicrobial agents.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The ability to inhibit AChE and BuChE suggests that this compound can modulate neurotransmitter levels in the brain, which is crucial for cognitive function.

- Induction of Apoptosis : Studies indicate that the compound can trigger apoptotic pathways in cancer cells through the activation of caspases and the increase of reactive oxygen species (ROS) .

Case Studies and Research Findings

- Neurodegenerative Disease Models : In vitro studies using neuronal cell lines showed that derivatives of isoindoline could significantly enhance neuronal survival and reduce oxidative stress markers.

- Cancer Cell Line Studies : Compounds derived from isoindoline were tested on various cancer cell lines (e.g., HeLa, MCF7), revealing IC50 values that suggest effective cytotoxicity compared to standard chemotherapeutic agents.

Propiedades

IUPAC Name |

5-amino-2-(4-aminophenyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c15-8-1-4-10(5-2-8)17-13(18)11-6-3-9(16)7-12(11)14(17)19/h1-7H,15-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXYWZQZGJNBTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C(=O)C3=C(C2=O)C=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356821 |

Source

|

| Record name | 5-AMINO-2-(4-AMINOPHENYL)-1H-ISOINDOLE-1,3(2H)-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13406-77-4 |

Source

|

| Record name | 5-AMINO-2-(4-AMINOPHENYL)-1H-ISOINDOLE-1,3(2H)-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.